3-(4-bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine
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Overview
Description
Compounds with a pyrazole core, like the one in your query, are of significant interest in medicinal chemistry due to their wide range of biological activities . Pyrazoles are heterocyclic compounds with a nitrogen-based hetero-aromatic ring structure .
Molecular Structure Analysis
The molecular structure of pyrazoles consists of a five-membered ring with three carbon atoms and two nitrogen atoms . The specific positions of the substituents on the ring can greatly influence the compound’s properties and biological activity.Chemical Reactions Analysis
Pyrazoline derivatives can undergo various chemical reactions. For example, they can react with 2-cyanothioacetamide to form pyridinethiones .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of a bromine atom in the para position of phenylacetic acid derivatives can influence their properties .Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate to form 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-ol, which is then converted to the desired product through a series of reactions.", "Starting Materials": [ "4-bromobenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "sodium hydroxide", "sulfuric acid", "sodium nitrite", "sodium azide", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium bicarbonate", "magnesium sulfate", "diethyl ether", "methanol", "water" ], "Reaction": [ "Step 1: Condensation of 4-bromobenzaldehyde and ethyl acetoacetate in the presence of sodium hydroxide and sulfuric acid to form 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-ol.", "Step 2: Conversion of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-ol to 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine through the following steps:", "Step 2.1: Diazotization of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-ol with sodium nitrite and hydrochloric acid to form the diazonium salt.", "Step 2.2: Reaction of the diazonium salt with sodium azide in acetic acid to form the corresponding azide.", "Step 2.3: Reduction of the azide to the amine using sodium borohydride in methanol.", "Step 3: Methylation of the amine using methyl iodide and sodium bicarbonate in diethyl ether to form 3-(4-bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine.", "Step 4: Purification of the product using standard techniques such as recrystallization and column chromatography." ] } | |
CAS RN |
1152653-72-9 |
Product Name |
3-(4-bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine |
Molecular Formula |
C11H12BrN3 |
Molecular Weight |
266.1 |
Purity |
95 |
Origin of Product |
United States |
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